
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide, also known as OHM-12471, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which have been studied for their potential use in treating obesity, diabetes, and other metabolic disorders. In
科学研究应用
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It acts as a CB1 receptor antagonist, which can block the effects of endocannabinoids and reduce appetite and food intake. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
作用机制
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide acts as a selective CB1 receptor antagonist, which can block the effects of endocannabinoids and reduce appetite and food intake. CB1 receptors are primarily located in the central nervous system and play a role in regulating food intake, energy balance, and glucose metabolism. By blocking CB1 receptors, this compound can reduce appetite and food intake, as well as improve glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce body weight and food intake in animal models of obesity and diabetes. It also improves glucose metabolism and insulin sensitivity, which can help to prevent or treat diabetes. This compound has a favorable safety profile and does not appear to have any significant adverse effects on liver or kidney function.
实验室实验的优点和局限性
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide has several advantages for use in lab experiments. It is highly selective for CB1 receptors and has a favorable safety profile. It can be administered orally or intravenously and has a long half-life in the body. However, this compound is not widely available and can be expensive to synthesize. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide. One area of interest is the development of more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties. Another area of research is the use of CB1 receptor antagonists in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Finally, there is a need for further research on the long-term safety and efficacy of CB1 receptor antagonists in humans.
合成方法
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-hydroxycyclohexylamine in the presence of a base. The resulting intermediate is then treated with dimethylamine and a reducing agent to produce the final product. The synthesis method has been optimized to produce high yields of pure this compound.
属性
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-10-12(8-9-15(11)20-3)16(19)17(2)13-6-4-5-7-14(13)18/h8-10,13-14,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQXIULJDIUUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
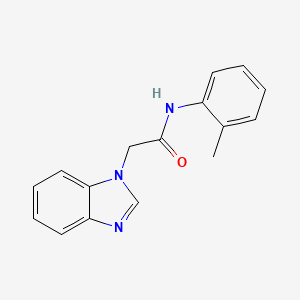
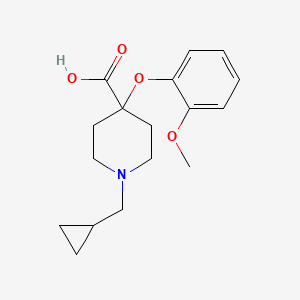
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
![3-[2-(2,6-difluorophenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B5338423.png)

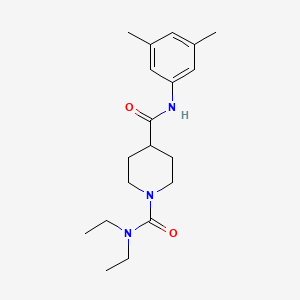
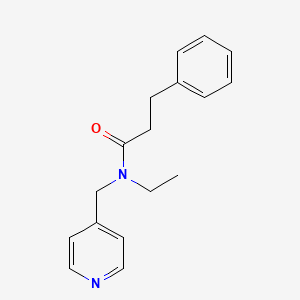
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
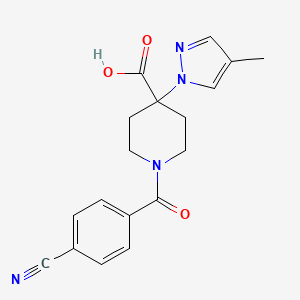
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}isonicotinonitrile](/img/structure/B5338471.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)
